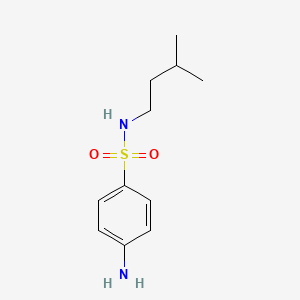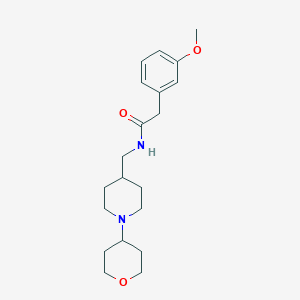
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Synthesis Analysis
Sulfonamides can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of 4-nitrophenyl benzylsulfonate as a starting material to synthesize a range of sulfonamides at room temperature .Molecular Structure Analysis
The molecule contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfonamide .Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions. For instance, they can be activated by calcium triflimide and DABCO for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides .Applications De Recherche Scientifique
Synthesis and Crystal Structure
4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide has been used in the synthesis of new Schiff base compounds, such as bis(N-(5-methyl-3-isoxazolyl)-4-[(2-hydroxy benzylidene)-amino]) benzene sulfonamide. This compound's structure was confirmed by techniques like H1, C13 NMR, UV–VIS, IR spectroscopic techniques, and X-ray diffraction analysis (Subashini et al., 2009).
Metal Complex Synthesis and Antimicrobial Agents
Transition metal complexes of this compound have been synthesized and demonstrated biological activity as anti-bacterial and anti-fungal agents. These metal complexes have also shown potential in catalytic activities, such as Olefin Polymerization, highlighting their importance in pharmaceutical and medical chemistry (Pervaiz et al., 2020).
Study of Molecular Interactions in Crystals and Solutions
This compound has been a subject of study for understanding molecular interactions in crystals and solutions. Research has included analyzing temperature dependencies of solubility in water, n-octanol, and the thermodynamic functions of solubility and solvation processes. Such studies are crucial for understanding the physical and chemical properties of these compounds (Perlovich et al., 2008).
Schiff Base Synthesis and Structural Analysis
Another application is in the synthesis of Schiff base ligands and their coordination with transition metals. These compounds have been characterized through various physical, spectral, and elemental data, contributing to the understanding of their molecular geometries and electronic properties. Such studies are vital for applications in biological and medicinal chemistry (Hassan et al., 2021).
Complexation with Nickel (II) and Iron (II) Ions
Research has also focused on the complexation of sulfonamide derivatives with Nickel (II) and Iron (II) ions. This study aimed at understanding the biological and catalytic potential of these compounds, particularly in the pharmaceutical and chemical industries (Orie et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .
Mode of Action
The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It mimics the structure of PABA and binds to dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This prevents the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a deficiency of dihydrofolate and tetrahydrofolate, which are crucial for the synthesis of purines and pyrimidines, the building blocks of DNA . As a result, bacterial DNA synthesis is hindered, leading to the cessation of cell division and growth .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell division . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, the presence of other carbon sources can affect the biodegradation of sulfonamides
Propriétés
IUPAC Name |
4-amino-N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQIZSFKTPJDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)


![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)


![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)